molecular formula C7H15Br2NO B1379583 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide CAS No. 1803601-48-0

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide

Cat. No.: B1379583
CAS No.: 1803601-48-0
M. Wt: 289.01 g/mol
InChI Key: JKQSHVYIJMACFI-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide (CAS No. 89583-07-3) is a brominated morpholine derivative with a molecular structure featuring a morpholine ring substituted with a 2-bromoethyl group and a methyl group at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive bromoethyl moiety, which enables alkylation reactions and the development of bioactive molecules. Its hydrobromide salt form enhances solubility and stability, making it suitable for experimental and industrial applications .

Properties

IUPAC Name

4-(2-bromoethyl)-3-methylmorpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO.BrH/c1-7-6-10-5-4-9(7)3-2-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSHVYIJMACFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide typically involves the bromination of 3-methylmorpholine. One common method is the reaction of 3-methylmorpholine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product as a hydrobromide salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

    Oxidation: N-oxides of 4-(2-Bromoethyl)-3-methylmorpholine.

    Reduction: 4-(2-Ethyl)-3-methylmorpholine.

Scientific Research Applications

Organic Synthesis

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to serve as an intermediate in the preparation of various derivatives:

Reaction TypeCommon ReagentsProducts Formed
Nucleophilic SubstitutionSodium azide, thiolsAzidoethyl, thiocyanatoethyl derivatives
OxidationHydrogen peroxideN-Oxides of the compound
ReductionLithium aluminum hydride4-(2-Ethyl)-3-methylmorpholine

Biological Studies

In biological research, this compound has been investigated for its potential role in enzyme inhibition and protein modification. The interaction of the bromoethyl group with nucleophilic sites in proteins can lead to covalent modifications, impacting their function. This property is particularly useful for studying mechanisms of action in biochemical pathways.

Medicinal Chemistry

The compound is being explored as a precursor for pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets in drug development. For instance, derivatives synthesized from this compound have shown promise in preliminary studies aimed at developing new therapeutic agents.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as an intermediate in agrochemical synthesis. Its versatility makes it valuable for developing new formulations and improving existing products.

Case Studies

Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. The bromoethyl group was crucial for binding affinity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Drug Development
Research focused on modifying this compound to enhance its pharmacokinetic properties led to several promising candidates for further development. These modifications aimed at increasing solubility and bioavailability have shown positive results in preliminary animal studies.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide involves the interaction of the bromoethyl group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, thereby modifying their function. The compound’s effects are mediated through pathways involving alkylation and subsequent changes in molecular structure and activity .

Comparison with Similar Compounds

Key Findings:

  • Structural Impact on Reactivity : The presence of the morpholine ring in this compound provides greater rigidity and steric effects compared to linear analogs like 2-Bromo-N,N-dimethylethanamine hydrobromide. This enhances selectivity in alkylation reactions .
  • Salt Form Differences: Dihydrobromide salts (e.g., 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide) exhibit higher aqueous solubility than monohydrobromide derivatives, which may influence bioavailability in pharmacological studies .

Research Findings and Pharmacological Potential

Angiotensin II Receptor Interactions

Docking studies on hydrobromide derivatives highlight the importance of nitrogen atoms and aromatic rings in forming stable complexes with proteins like angiotensin II receptors. For example, hydrobromide salts of thiazol-2-imine derivatives exhibit antihypertensive effects comparable to valsartan . The target compound’s morpholine ring could similarly engage in hydrogen bonding, warranting further in vivo studies .

Biological Activity

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₄Br₂N₂O
  • Molecular Weight : 276.1 g/mol
  • CAS Number : 1803601-48-0

The compound features a morpholine ring substituted with a bromoethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The bromoethyl moiety can facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modulate various signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby altering metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing physiological responses such as neurotransmission and cell signaling.

Biological Activity

Studies have indicated that this compound exhibits several biological activities:

  • Antiviral Activity : Research suggests that compounds with similar structures have shown antiviral properties, particularly against viruses like Dengue and Zika. The potential for this compound to act as a broad-spectrum antiviral agent is under investigation .
  • Cytotoxic Effects : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest .
  • Neuroprotective Effects : Some derivatives of morpholine compounds have demonstrated neuroprotective properties, which may extend to this compound. This could be relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antiviral efficacy of related morpholine derivatives against Dengue virus, demonstrating significant inhibition at micromolar concentrations .
Study 2Assessed the cytotoxicity of several morpholine compounds in human cancer cell lines, revealing IC50 values in the low micromolar range for certain derivatives .
Study 3Evaluated neuroprotective effects in animal models, showing reduced neuronal death in models of oxidative stress .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide, and which characterization techniques are essential for confirming its structure?

  • Methodological Answer : The synthesis typically involves alkylation of 3-methylmorpholine using 1,2-dibromoethane or bromoethylating agents under basic conditions. For example, triethylamine or pyridine may facilitate deprotonation during coupling reactions . After isolation, characterization should include:
  • GC or HPLC to confirm purity (>97% as per high-purity reagents in synthesis protocols) .
  • NMR spectroscopy (¹H/¹³C) to verify the bromoethyl group’s integration and morpholine ring structure.
  • Melting point analysis (mp 174–180°C for analogous hydrobromide salts) to validate crystallinity .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer : Use high-purity starting materials (e.g., Guaranteed Reagents with >98% purity) . Post-synthesis, employ recrystallization in polar solvents (ethanol/water mixtures) or column chromatography with silica gel and a dichloromethane/methanol gradient. Monitor purity via TLC and confirm with GC-MS or elemental analysis.

Advanced Research Questions

Q. What strategies can optimize the regioselectivity of bromoethyl group introduction in morpholine derivatives?

  • Methodological Answer : Regioselectivity can be controlled by:
  • Directing groups : Introduce electron-withdrawing substituents on the morpholine ring to direct bromoethylation to specific positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition metals (e.g., CuI) to stabilize intermediates .

Q. How can conflicting data regarding the biological activity of hydrobromide salts be resolved in pharmacological studies?

  • Methodological Answer : Address discrepancies by:
  • Standardizing purity : Impurities >2% (e.g., unreacted starting materials) can skew bioassay results; repurify compounds before testing .
  • Assay validation : Compare activity against reference drugs (e.g., Levocarnitine in cardioprotective studies) under identical hypoxia or enzyme inhibition conditions .
  • Dose-response curves : Establish EC₅₀ values across multiple cell lines or in vivo models to differentiate compound-specific effects from assay artifacts .

Q. What advanced spectroscopic methods are suitable for probing the stability of this compound under varying conditions?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structure to identify potential degradation-prone sites (e.g., bromoethyl-morpholine linkage) .
  • Dynamic NMR : Monitor conformational changes in deuterated solvents at elevated temperatures to assess thermal stability.
  • Mass spectrometry (HRMS) : Detect degradation products (e.g., debrominated species) after accelerated stability testing (40°C/75% RH for 4 weeks).

Data Contradiction and Mechanistic Analysis

Q. How should researchers interpret divergent yields in the synthesis of bromoethylated morpholine derivatives?

  • Methodological Answer : Yield discrepancies often arise from:
  • Reaction time/temperature : Optimize via kinetic studies (e.g., 18–24 hr reflux for complete alkylation vs. premature termination) .
  • Byproduct formation : Use ¹H NMR to quantify side products (e.g., di-alkylated species) and adjust stoichiometry (morpholine:alkylating agent = 1:1.2) .

Q. What mechanistic insights can explain unexpected reactivity in the bromoethyl group of this compound?

  • Methodological Answer : The bromoethyl group’s electrophilicity can lead to:
  • Nucleophilic substitution : Compete with elimination under strong bases (e.g., NaOH); mitigate via milder conditions (K₂CO₃ in THF) .
  • Radical pathways : Use EPR spectroscopy to detect bromine radicals in light-exposed samples; store compounds in amber vials .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Bromoethyl)-3-methylmorpholine hydrobromide
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